6-Hydroxyquinoline

Fluorescence Spectroscopy Photophysics Excited-State Proton Transfer

Hydroxyquinoline positional isomers are not functionally interchangeable-substituting 6-HQ with 5-HQ or 8-HQ introduces uncontrolled variables that compromise experimental reproducibility. 6-Hydroxyquinoline (CAS 580-16-5) eliminates this risk with isomer-specific, quantitatively validated performance: • ESPT photoacid with unique excited-state dipole moment change (Δμ) and charge-separation behavior distinct from 2-, 7-, and 8-HQ isomers. • Validated UGT substrate exhibiting a Kcat 2.1-fold higher than the p-nitrophenol baseline-1.75× greater glucuronidation efficiency than 5-hydroxyquinoline. • Defined pKa values (5.15 and 8.90 at 20°C), near-water insolubility (LogP ≈1.94), and reproducible chromatographic behavior for HPLC/LC-MS method validation. Supplied at ≥98% purity with full analytical documentation for immediate dispatch.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 580-16-5
Cat. No. B046185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinoline
CAS580-16-5
Synonyms1H-1,6-Epoxyquinoline;  6-Hydroxyquinoline;  NSC 26343
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)N=C1
InChIInChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H
InChIKeyOVYWMEWYEJLIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinoline Compound Overview


6-Hydroxyquinoline (6-HQ, CAS 580-16-5) is a monohydroxyquinoline positional isomer with the hydroxyl group substituted at the 6-position of the quinoline ring [1]. The compound exhibits amphoteric character with two pKa values (5.15 for the basic imine function and 8.90 for the acidic phenolic hydroxyl at 20°C) [2], a logP of approximately 1.94, and near-water insolubility [1]. As a heterocyclic aromatic scaffold, 6-HQ serves as a versatile synthetic intermediate and a model system for investigating excited-state proton transfer (ESPT) phenomena [3].

Excited-state proton transfer (ESPT) probe development Position-specific dipole moment
UGT substrate for phase II metabolism assays Validated glucuronidation benchmark
Synthetic building block for heterocyclic chemistry 6-position hydroxyl for ether linkage

6-Hydroxyquinoline Positional Isomer Specificity


Hydroxyquinoline positional isomers (including 2-, 3-, 4-, 5-, 6-, 7-, and 8-HQ) are not functionally interchangeable despite sharing the same molecular formula (C9H7NO). The position of the hydroxyl group dictates fundamental physicochemical properties including pKa values, dipole moments, excited-state charge separation behavior, and metabolic processing by phase II conjugation enzymes [1][2]. Consequently, substituting 6-HQ with a positional analog in a validated synthetic route, a photophysical assay, or a biological model introduces uncontrolled variables that compromise experimental reproducibility. Procurement decisions must be guided by isomer-specific evidence to ensure the intended chemical reactivity, spectroscopic output, or pharmacokinetic profile is achieved [3].

  • pKa shift alters ionization state

    Positional isomer pKa values differ; 6-HQ amphoteric profile may not transfer to 5-, 7-, or 8-HQ.

  • Photophysical output diverges

    Excited-state dipole moment and fluorescence spectra are hydroxyl-position dependent; substituting isomer changes optical readout.

  • Metabolic pathway mismatch

    Glucuronidation kinetics and oxidative metabolism differ among isomers; 6-HQ clearance data may not predict 5-HQ behavior.

6-Hydroxyquinoline Evidence-Based Selection Guide


Excited-State Dipole Moment Comparison Across Isomers

6-Hydroxyquinoline exhibits a distinct excited-state dipole moment change (Δμ) relative to its positional isomers 2-HQ, 7-HQ, and 8-HQ. The magnitude of Δμ correlates directly with the degree of charge-separation upon photoexcitation, which governs fluorescence behavior and solvatochromic response [1].

Excited-State Dipole Moment
Head-to-head
6-HQ: large Δμ, pronounced charge-separation vs. 2-,7-,8-HQ each with distinct Δμ signatures
Supports isomer-specific ESPT sensor design
Solvent-dependent; DFT/TDDFT supported
Fluorescence Spectroscopy Photophysics Excited-State Proton Transfer

In Vitro Glucuronidation Activity vs. 5-Hydroxyquinoline

In bovine liver microsomal assays, 6-hydroxyquinoline demonstrates substantially higher UGT-mediated glucuronidation activity compared to 5-hydroxyquinoline. Both compounds were evaluated against the reference substrate p-nitrophenol [1].

In Vitro Glucuronidation
Head-to-head
Kcat = 2.1-fold over p-nitrophenol; 1.75-fold higher than 5-HQ
Benchmarks UGT substrate profiling
Bovine liver microsomes, radio-image analysis
Phase II Metabolism UGT Substrate Specificity Pharmacokinetic Modeling

In Vivo Metabolic Oxidation vs. 5-Hydroxyquinoline

In a rabbit metabolic model, 6-hydroxyquinoline and 5-hydroxyquinoline exhibit qualitatively distinct oxidative fates. 6-HQ undergoes a defined oxidative pathway to yield dihydroxy metabolites, whereas 5-HQ does not follow the corresponding oxidative route [1].

In Vivo Oxidation
Head-to-head
6-HQ converted to 2:6- and 5:6-dihydroxyquinoline; 5-HQ shows no such oxidation pathway
Confirms isomer-specific metabolic fate
Rabbit in vivo study, urine metabolite analysis
Xenobiotic Metabolism Detoxification Pathways In Vivo Pharmacokinetics

Acid-Base Profile vs. 8-Hydroxyquinoline

6-Hydroxyquinoline and 8-hydroxyquinoline possess distinct acid-base profiles that affect solubility, partitioning, and metal-chelation behavior. While 6-HQ has a weakly acidic hydroxyl (pKa ~8.90-9.2) and weakly basic imine nitrogen (pKa ~5.1-5.15) [1][2], 8-HQ exhibits different protonation thermodynamics due to intramolecular hydrogen bonding between the 8-OH group and the quinoline nitrogen [3].

Acid-Base Profile
Class-level
6-HQ: pKa1 5.15, pKa2 8.90 (20°C); 8-HQ: intramolecular H-bonding alters protonation thermodynamics
Informs metal-chelation and ionization-dependent method design
Position-dependent; thermodynamic parameters from ITC/UV-Vis
Physicochemical Characterization Ionization State Formulation Development

Mannich Reaction Substrate Specificity

In modified Mannich reactions (mMrs), 6-hydroxyquinoline demonstrates amine-component-dependent reactivity that differs from other N-containing naphthol analogues. This substrate-specific behavior influences synthetic route feasibility and product isolation outcomes [1].

Mannich Reactivity
Context-dependent
Strong amine-component dependence; diol product isolated in mMr with 1-naphthaldehyde/N-benzylmethylamine
Guides synthetic route selection and optimization
Outcomes not extrapolable from 3-hydroxyisoquinoline
Synthetic Methodology Heterocyclic Chemistry Reaction Optimization

Optical Absorption and Fluorescence vs. Positional Isomers

The optical absorption and fluorescence (FL) spectra of 6-hydroxyquinoline differ from those of 2-, 7-, and 8-hydroxyquinolines when measured under identical solvent conditions. The hydroxyl group position modulates both ground-state and excited-state electronic properties, producing isomer-specific spectral signatures [1].

Optical Spectra
Head-to-head
6-HQ exhibits distinct absorption/fluorescence spectra vs. 2-,7-,8-HQ; unique ground- and excited-state dipole moments
Defines optical sensor specificity and spectral fingerprint
Solvatochromic shift measurements, wide solvent range
Solvatochromism Fluorescence Spectroscopy Optical Sensing

6-Hydroxyquinoline Research and Industrial Applications


Excited-State Proton Transfer (ESPT) Studies

6-Hydroxyquinoline serves as an established model photoacid system for investigating excited-state proton transfer (ESPT) reactions . Its unique excited-state dipole moment change (Δμ) and charge-separation behavior—which differ from 2-HQ, 7-HQ, and 8-HQ isomers [1]—make it specifically suited for fundamental photophysical studies where hydroxyl group position dictates the magnitude of photo-induced charge redistribution. Researchers studying solvent-dependent fluorescence or designing ESPT-based molecular probes require 6-HQ specifically; isomer substitution would invalidate comparisons to published benchmark data.

Phase II Metabolism and UGT Substrate Profiling

6-Hydroxyquinoline is a validated substrate for UDP-glucuronosyltransferase (UGT) activity assays, with a Kcat value 2.1-fold higher than the p-nitrophenol reference baseline [2]. This activity is substantially greater than that of 5-hydroxyquinoline (Kcat = 1.2-fold over baseline), representing a 1.75-fold difference in glucuronidation efficiency [2]. For laboratories investigating phase II conjugation, prodrug glucuronidation, or pharmacokinetic implications of hyperbilirubinemia, 6-HQ offers a defined, quantitative benchmark that 5-HQ cannot match.

Synthesis of GABAA Receptor Modulator Intermediates

In a patented synthetic route, 6-hydroxyquinoline undergoes condensation with a bromo ketone steroid intermediate in the presence of potassium tert-butoxide to yield a quinolinyl ether [3]. Subsequent oxidation with m-chloroperbenzoic acid produces the N-oxide derivative [3]. This specific transformation—validated in the synthesis of 3β-substituted-3α-hydroxypregnan-20-one allosteric modulators of the GABAA receptor [3]—relies on the 6-position hydroxyl for ether linkage formation. Positional isomers (e.g., 5-HQ, 8-HQ) would alter the steric and electronic environment of the coupling reaction, likely compromising yield or regioselectivity.

Reference Standards for Hydroxyquinoline Isomer Analysis

Given that 6-HQ exhibits distinct pKa values (5.15 and 8.90 at 20°C) [4], optical absorption/fluorescence spectra [1], and metabolic oxidation patterns [5] relative to its positional isomers, it serves as an essential reference standard for developing HPLC, LC-MS, or fluorescence-based analytical methods intended to resolve hydroxyquinoline isomer mixtures. Its near-water insolubility (LogP ≈ 1.94) [4] and defined chromatographic behavior make it suitable for method validation where isomer discrimination is critical.

Application
Selection Property
Validation Focus
Excited-State Proton Transfer (ESPT) Studies
Hydroxyl-position-dependent photophysics
Excited-state dipole moment and charge-separation comparison
Phase II Metabolism & UGT Profiling
UGT substrate specificity
Glucuronidation Kcat benchmarking against reference substrates
Synthesis of GABAA Receptor Modulator Intermediates
6-position hydroxyl for regioselective etherification
Steric and electronic environment control in coupling reactions
Reference Standard for Hydroxyquinoline Isomer Discrimination
Defined chromatographic and spectral behavior
Method validation for resolving isomer mixtures

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